
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate is a complex organic compound that features a unique combination of functional groups
准备方法
The synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the azetidine ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. The precursor is often a linear molecule containing a nitrogen atom that can participate in the cyclization reaction.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring during subsequent reactions. This is typically achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Formation of the isoindoline ring: This step involves the cyclization of a suitable precursor to form the isoindoline ring. The precursor is often a linear molecule containing a nitrogen atom that can participate in the cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
化学反应分析
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation are typically carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products of reduction are typically alcohols or amines, depending on the specific reaction conditions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
科学研究应用
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structure allows for the investigation of how different functional groups interact with biological molecules.
Medicine: The compound has potential applications in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings. Its unique structure allows for the development of materials with improved properties, such as increased strength and durability.
作用机制
The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The specific molecular targets and pathways involved depend on the particular application of the compound.
相似化合物的比较
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate: This compound has a similar structure but lacks the isoindoline ring. It is used as an intermediate in organic synthesis and has similar applications in chemistry and biology.
Ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-3-oxoisoindoline-1-carboxylate: This compound has a similar structure but contains a pyrrolidine ring instead of an azetidine ring. It is used in drug development and has similar applications in medicine and industry.
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-3-oxoisoindoline-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of an azetidine ring. It is used in the production of advanced materials and has similar applications in industry.
This compound is unique due to its combination of functional groups and its potential applications in various fields. Its unique structure allows for the development of novel materials and drugs with improved properties and efficacy.
属性
分子式 |
C19H24N2O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-3-oxo-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)15-13-8-6-7-9-14(13)16(22)21(15)12-10-20(11-12)18(24)26-19(2,3)4/h6-9,12,15H,5,10-11H2,1-4H3 |
InChI 键 |
MNRBRVPEHMJWIJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1C3CN(C3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)

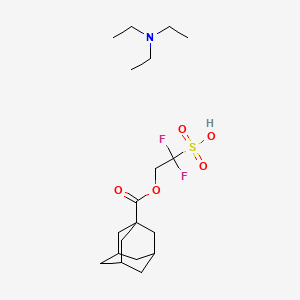

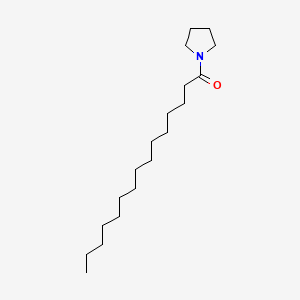
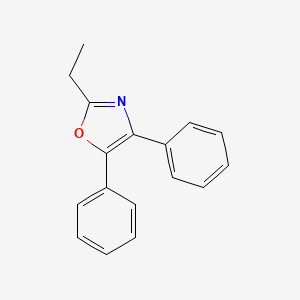


![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

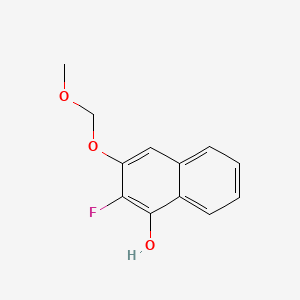
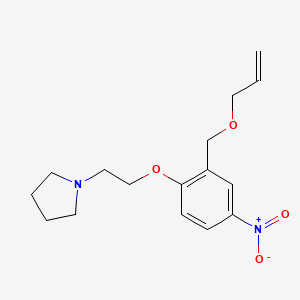
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
